Aceglutamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Aceglutamide can be synthesized through the acetylation of glutamine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in an aqueous or organic solvent, such as water or dichloromethane, under mild conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure acetylglutamine .

Industrial Production Methods

In industrial settings, acetylglutamine is produced using similar acetylation reactions but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification process may involve multiple steps, including filtration, crystallization, and drying, to achieve the desired purity and yield .

化学反应分析

Hydrolysis of Aceglutamide

This compound undergoes hydrolysis to regenerate L-glutamine and acetic acid:

-

Reaction Type : Acidic or alkaline hydrolysis.

-

Reagents : Water with acid/base catalysts (e.g., HCl or NaOH).

-

Conditions : Heat or enzymatic catalysis accelerates the reaction.

This hydrolysis is critical for its biological role as a prodrug , enabling controlled release of glutamine in physiological environments .

Key Reaction Comparisons

| Reaction Type | Reagents | Products | Conditions | Biological Significance |

|---|---|---|---|---|

| Synthesis | Acetic anhydride, pyridine | This compound, acetic acid | Mild conditions (room temp) | Improved stability for therapeutic use |

| Hydrolysis | Water, acid/base catalyst | L-glutamine, acetic acid | Heat or enzymatic catalysis | Prodrug activation in vivo |

Stability and Biochemical Implications

This compound’s acetylated form confers enhanced stability in aqueous solutions compared to free glutamine, which rapidly degrades into harmful pyroglutamic acid . This stability makes it suitable for applications like parenteral nutrition, where it serves as a reliable glutamine source .

Biochemical Interactions

While not a direct chemical reaction, this compound interacts with enzymes such as N-succinylamino acid racemase (NSAR) , catalyzing racemization of N-acylamino acids. This highlights its role in biochemical pathways beyond simple hydrolysis .

科学研究应用

Pharmacological Applications

- Psychostimulant and Nootropic Effects

- Neuroprotective Effects

- Antiulcer Activity

- Nutritional Support

Cognitive Enhancement

A study involving elderly patients demonstrated that this compound supplementation led to significant improvements in cognitive function as measured by standardized neuropsychological tests. The results suggested enhanced attention and working memory capabilities post-treatment .

Cerebrovascular Recovery

In a clinical trial assessing the effects of safflower extract combined with this compound on patients recovering from stroke, researchers found improved neurological outcomes compared to control groups. The combination therapy was associated with enhanced blood circulation and reduced inflammation .

Gastrointestinal Health

Clinical observations indicated that patients treated with this compound aluminum showed marked improvements in ulcer healing rates compared to those receiving standard treatments alone. The compound's ability to stabilize gastric mucosa contributed significantly to its therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption and elimination characteristics. In studies involving animal models, it was observed that 90% of the compound was eliminated within three hours post-administration, indicating a need for multiple dosing for sustained effects .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | ~3 hours |

| Maximum Concentration | Achieved within 30 min |

| Volume of Distribution | 0.5 L/kg |

| Clearance | 15 mL/min/kg |

作用机制

Aceglutamide exerts its effects through several molecular targets and pathways:

Neuroprotection: It modulates neurotransmitter levels, particularly gamma-aminobutyric acid (GABA) and glutamate, which are crucial for maintaining neuronal health.

Anti-inflammatory: It inhibits pro-inflammatory cytokines and reduces oxidative stress, thereby mitigating inflammation.

Nootropic: It enhances cognitive function by improving synaptic plasticity and reducing neuronal damage.

相似化合物的比较

Similar Compounds

Glutamine: The parent compound of acetylglutamine, known for its role in protein synthesis and immune function.

N-acetylcysteine: Another acetylated amino acid with antioxidant and anti-inflammatory properties.

N-acetylglucosamine: Known for its role in joint health and anti-inflammatory effects.

Uniqueness

Aceglutamide is unique due to its stability in aqueous solutions, making it a more reliable compound for research and therapeutic applications compared to free glutamine. Its ability to cross the blood-brain barrier and exert neuroprotective effects also sets it apart from other similar compounds .

属性

CAS 编号 |

5817-09-4 |

|---|---|

分子式 |

C7H12N2O4 |

分子量 |

188.18 g/mol |

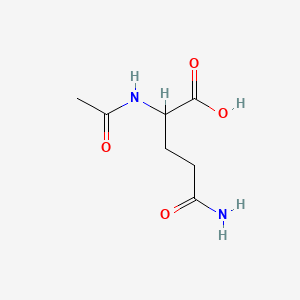

IUPAC 名称 |

2-acetamido-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13) |

InChI 键 |

KSMRODHGGIIXDV-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC(CCC(=O)N)C(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。